molecular formula C17H20N2O2 B4052667 2-(2,3-dimethylphenoxy)-N-(pyridin-3-ylmethyl)propanamide

2-(2,3-dimethylphenoxy)-N-(pyridin-3-ylmethyl)propanamide

Cat. No.: B4052667
M. Wt: 284.35 g/mol
InChI Key: VLKMCAVFQGZRFA-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-(pyridin-3-ylmethyl)propanamide is a useful research compound. Its molecular formula is C17H20N2O2 and its molecular weight is 284.35 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2,3-dimethylphenoxy)-N-(3-pyridinylmethyl)propanamide is 284.152477885 g/mol and the complexity rating of the compound is 335. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Herbicidal Activity

Researchers have synthesized compounds with complex structures involving dimethylphenoxy and pyridinylmethyl groups, exploring their herbicidal activity. For instance, the study on the crystal structure and herbicidal activity of N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide reveals effective herbicidal properties, indicating potential agricultural applications for related compounds (Liu et al., 2008).

Spectroscopic and Docking Studies

Spectroscopic profiling and docking studies on similar compounds, such as 2,2-dimethyl-N-(2-pyridinyl)propanamide, offer insights into their structural, electrical, chemical, and biological activities. These investigations suggest roles in binding proteins and exhibiting inhibition properties, which could be relevant for drug design and development (S. Aayisha et al., 2019).

Antidepressant Potential

The search for new antidepressants has led to the synthesis and testing of compounds bearing similarity to the core structure . For example, derivatives of N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine show potential as antidepressants with reduced side effects, highlighting the therapeutic potential of structurally related compounds (D. M. Bailey et al., 1985).

Cardiovascular Effects

Compounds like 1-(2, 6-dimethylphenoxy)-2-(3,4-dimethoxyphenyl-ethylamino)propane hydrochloride have been studied for their effects on cardiovascular parameters, such as L-type calcium and sodium currents in cardiac cells. These studies contribute to understanding the cardiovascular effects of new therapeutic agents and their potential for treating related disorders (X. Hu & J. Qian, 2001).

Luminescent Properties of Coordination Polymers

Research on the assembly, crystal structures, and luminescent properties of mercury(II) coordination polymers with pyridinyl and phenyl groups explores the material science applications of these compounds. Such studies can pave the way for developing new materials with specific optical properties for use in sensors, displays, and lighting technologies (F. Jin et al., 2013).

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-(pyridin-3-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-12-6-4-8-16(13(12)2)21-14(3)17(20)19-11-15-7-5-9-18-10-15/h4-10,14H,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKMCAVFQGZRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)NCC2=CN=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.